![molecular formula C13H11NO3 B11874519 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione](/img/structure/B11874519.png)

7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

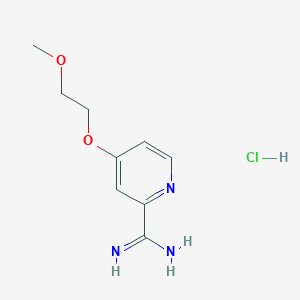

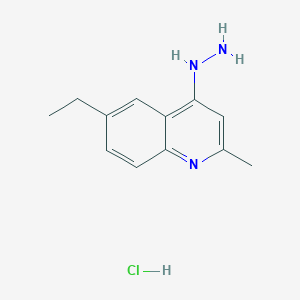

7-エチルフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンは、キノリンファミリーに属する複素環式化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。

2. 製法

合成ルートと反応条件: 7-エチルフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンの合成には、通常、1-アルキル-5-ニトロ-1H-ベンゾイミダゾールまたは1-アルキル-5-ニトロ-1H-インダゾールと2-(5-メチルフラン-2-イル)アセトニトリルの反応が関与します 。 反応条件には、エタノールや酢酸などの溶媒の使用が含まれることが多く、プロセスはキノリン環の形成を促進するために酸または塩基によって触媒される場合があります .

工業生産方法: 7-エチルフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンを含むキノリン誘導体の工業生産では、多くの場合、グリーンケミストリーの原則が採用されています。 マイクロ波支援合成、溶媒を使用しない反応、NaHSO4·SiO2などの再利用可能な触媒の使用などの方法は、その効率性と環境への利点のために人気が高まっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles or 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . The reaction conditions often include the use of solvents like ethanol and acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the quinoline ring .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 are gaining popularity due to their efficiency and environmental benefits .

化学反応の分析

反応の種類: 7-エチルフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬が一般的に使用されます。

還元: 炭素上のパラジウム (Pd/C) の存在下での水素ガス (H2) が典型的な還元剤です。

置換: N-ブロモスクシンイミド (NBS) などのハロゲン化剤や、塩化チオニル (SOCl2) などの塩素化剤が頻繁に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換されたキノリン誘導体が含まれ、これらは生物活性を高める可能性があります .

科学的研究の応用

7-エチルフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンは、いくつかの科学研究で応用されています。

作用機序

7-エチルフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンの作用機序には、さまざまな分子標的との相互作用が含まれます。 たとえば、細菌酵素を阻害し、重要な代謝経路を阻害して、細菌細胞の死をもたらす可能性があります 。 がん研究では、この化合物はDNA複製および修復機構を阻害し、がん細胞のアポトーシスを誘導する可能性があります .

類似の化合物:

キノリン: ベンゼン環とピリジン環が融合した基本構造。

イソキノリン: キノリンに似ていますが、リングの融合パターンが異なります。

フロキノリン: フラン環がキノリン環に融合したものです。

独自性: 7-エチルフロ[2,3-b]キノリン-3,4(2H,9H)-ジオンは、エチル置換とフラン環とキノリン環の両方の存在によってユニークです。 この構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を付与します .

類似化合物との比較

Quinoline: A basic structure with a benzene ring fused to a pyridine ring.

Isoquinoline: Similar to quinoline but with a different ring fusion pattern.

Furoquinoline: Contains a furan ring fused to a quinoline ring.

Uniqueness: 7-Ethylfuro[2,3-b]quinoline-3,4(2H,9H)-dione is unique due to its ethyl substitution and the presence of both furan and quinoline rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

特性

分子式 |

C13H11NO3 |

|---|---|

分子量 |

229.23 g/mol |

IUPAC名 |

7-ethyl-9H-furo[2,3-b]quinoline-3,4-dione |

InChI |

InChI=1S/C13H11NO3/c1-2-7-3-4-8-9(5-7)14-13-11(12(8)16)10(15)6-17-13/h3-5H,2,6H2,1H3,(H,14,16) |

InChIキー |

FOWOFFHLRXHSBJ-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=C(C=C1)C(=O)C3=C(N2)OCC3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874488.png)

![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11874504.png)